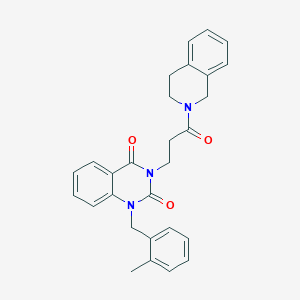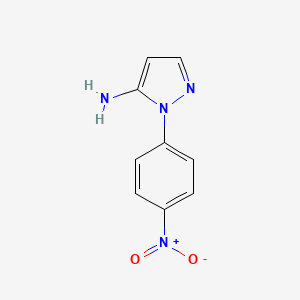
1-(4-nitrophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-(4-nitrophenyl)-1H-pyrazol-5-amine” is a chemical compound likely containing a pyrazole core (a type of heterocyclic aromatic organic compound), an amine group (-NH2), and a nitrophenyl group (a phenyl ring with a nitro group (-NO2) attached). These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(4-nitrophenyl)-1H-pyrazol-5-amine” were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, or reduction .Molecular Structure Analysis
The molecular structure of similar compounds often involves analysis through techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Related compounds, such as 4-nitrophenol, have been studied extensively. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction in assessing the activity of these materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(4-nitrophenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique
- Anticancer Research : 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives have been explored as potential anticancer agents. Researchers investigate their cytotoxicity, selectivity, and mechanisms of action against cancer cells .
- Antifungal and Antituberculosis Agents : The compound’s structural modifications have yielded promising antifungal and antituberculosis candidates. These derivatives are evaluated for their efficacy and safety profiles .
- Anti-Inflammatory and Antidiabetic Properties : Researchers study the anti-inflammatory effects of these compounds, which may contribute to the development of novel anti-inflammatory drugs. Additionally, their potential as antidiabetic agents is under investigation .
- Ligands in Coordination Complexes : Imines derived from 1-(4-nitrophenyl)-1H-pyrazol-5-amine serve as interesting ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing new complexes .
- Synthetic Intermediates : The compound is a versatile synthetic intermediate. Researchers use it to access various functionalized molecules, including 1-alkyl-4-formyltriazoles. A scalable one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been reported .
- Hydrolysis and Recycling : A useful protocol for in situ diazotization of 4-nitroaniline facilitates the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles. This process allows for the recycling of 4-nitrophenyl azide .
- Bioimaging Agents : Researchers explore the potential of 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives as bioimaging agents. Their fluorescent properties and cellular uptake are investigated for diagnostic purposes .
Medicinal Chemistry
Coordination Chemistry
Organic Synthesis
Chemical Biology
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a certain Gram-negative bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, apixaban, a potent inhibitor of blood coagulation factor Xa, has linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, the reduction of 4-nitrophenol by nanostructured materials has been used as a benchmark reaction to assess the activity of these materials .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCOSFUIHPSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)

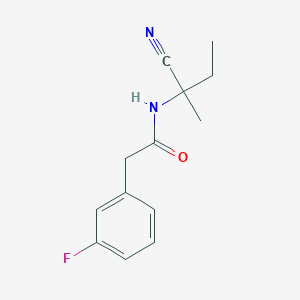
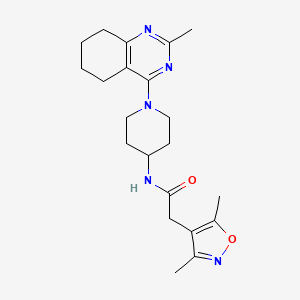
![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

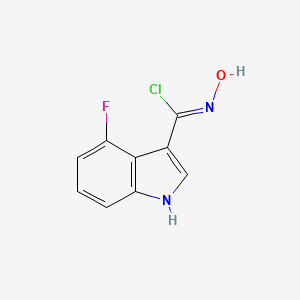

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
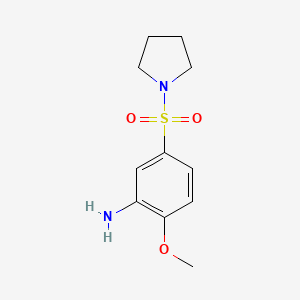
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
